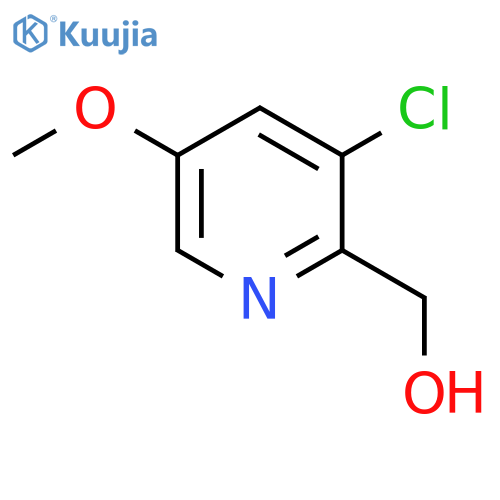Cas no 1227516-63-3 ((3-Chloro-5-methoxypyridin-2-yl)methanol)

(3-Chloro-5-methoxypyridin-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-chloro-5-methoxypyridin-2-yl)methanol
- 3-Chloro-5-methoxypyridine-2-methanol
- 1227516-63-3
- SCHEMBL17052949
- E75404
- (3-Chloro-5-methoxypyridin-2-yl)methanol
-
- インチ: 1S/C7H8ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
- InChIKey: RPYMBVSXFQQWJH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CN=C1CO)OC
計算された属性
- せいみつぶんしりょう: 173.0243562g/mol
- どういたいしつりょう: 173.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 0.6
(3-Chloro-5-methoxypyridin-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1247494-1g |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 1g |
$1140 | 2024-06-05 | |
| 1PlusChem | 1P01KL17-250mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 250mg |
$453.00 | 2023-12-25 | |
| 1PlusChem | 1P01KL17-1g |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 1g |
$1219.00 | 2023-12-25 | |
| 1PlusChem | 1P01KL17-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 98% | 100mg |
$188.00 | 2023-12-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597856-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 98% | 100mg |
¥1407.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1247494-250mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 250mg |
$415 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1247494-50mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 50mg |
$175 | 2025-03-01 | |
| Chemenu | CM467267-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 95%+ | 100mg |
$629 | 2022-06-13 | |
| eNovation Chemicals LLC | Y1247494-100mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 100mg |
$185 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1247494-50mg |
(3-Chloro-5-methoxypyridin-2-yl)methanol |
1227516-63-3 | 97% | 50mg |
$185 | 2024-06-05 |
(3-Chloro-5-methoxypyridin-2-yl)methanol 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
(3-Chloro-5-methoxypyridin-2-yl)methanolに関する追加情報
1227516-63-3及び(3-Chloro-5-methoxypyridin-2-yl)methanolに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号1227516-63-3で識別される化合物及びその関連中間体である(3-Chloro-5-methoxypyridin-2-yl)methanolに関する研究が注目を集めています。本化合物は、医薬品合成における重要な中間体としての役割を担っており、特に創薬プロセスにおけるキーインターメディエートとしての応用可能性が複数の研究グループによって検討されています。
2023年に発表された最新の研究によると、(3-Chloro-5-methoxypyridin-2-yl)methanolは、選択的キナーゼ阻害剤の合成において重要な構築ブロックとして利用されています。この化合物の特異的な化学構造は、標的タンパク質との分子認識において有利な特性を示すことが明らかになっており、創薬化学における戦略的ツールとしての価値が高まっています。
最近の合成方法論の進展により、(3-Chloro-5-methoxypyridin-2-yl)methanolの製造プロセスが最適化され、収率と純度の向上が達成されています。特に、金属触媒を用いたクロスカップリング反応と選択的還元プロセスの組み合わせにより、従来法に比べて環境負荷の低いグリーンケミストリーアプローチが開発されました。この技術革新は、関連化合物1227516-63-3のスケールアップ合成にも応用可能な点で意義深いものです。
創薬応用の観点からは、(3-Chloro-5-methoxypyridin-2-yl)methanolを出発物質とする一連の誘導体が、炎症性疾患や自己免疫疾患を標的とした新規治療薬候補として評価されています。in vitro試験では、これらの化合物が特定のシグナル伝達経路を選択的に阻害することが確認されており、現在さらなる前臨床評価が進められています。
構造活性相関(SAR)研究の最新データによれば、1227516-63-3関連化合物の薬理活性は、(3-Chloro-5-methoxypyridin-2-yl)methanol骨格の特定位置における置換基の種類に強く依存することが明らかになりました。この知見は、今後の合理的創薬設計において重要な指針を提供するものです。
今後の展望として、本化合物を基盤とした新規ライブラリ構築とハイスループットスクリーニングの実施が計画されています。また、計算化学的手法との統合により、より効率的なリード化合物最適化が可能になることが期待されています。これらの進展は、化学生物医薬品分野における創薬パイプラインの拡充に寄与すると考えられます。
1227516-63-3 ((3-Chloro-5-methoxypyridin-2-yl)methanol) 関連製品
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)




